![molecular formula C8H9F3 B14749349 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 445-20-5](/img/structure/B14749349.png)
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene is a chemical compound characterized by a bicyclic structure with a trifluoromethyl group attached to the fifth carbon. This compound is part of the norbornene family, known for its unique reactivity and stability. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of cyclopentadiene with trifluoromethyl-substituted alkenes can produce this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the bicyclic structure makes it susceptible to addition reactions, such as hydrogenation and halogenation.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a palladium catalyst to add hydrogen across the double bond.
Halogenation: Reacting with halogens like chlorine or bromine to form dihalogenated products.
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrogenation: Produces 5-(Trifluoromethyl)bicyclo[2.2.1]heptane.
Halogenation: Yields dihalogenated derivatives.
Oxidation: Forms epoxides or diols depending on the conditions.
Reduction: Results in partially or fully reduced bicyclic compounds.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive double bond and trifluoromethyl group. The compound can undergo cycloaddition reactions, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Norbornene-2-carboxaldehyde
- 5-Norbornene-2-endo-acetic acid
- 5,6-Bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene
Uniqueness
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its stability compared to other norbornene derivatives. The trifluoromethyl group also increases the compound’s potential for applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
445-20-5 |
|---|---|
Fórmula molecular |
C8H9F3 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H9F3/c9-8(10,11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
Clave InChI |
PBNBTJLQHASCPE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


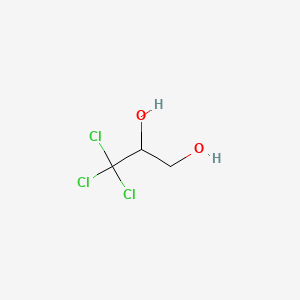

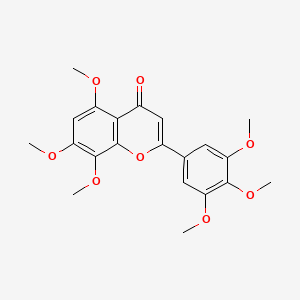
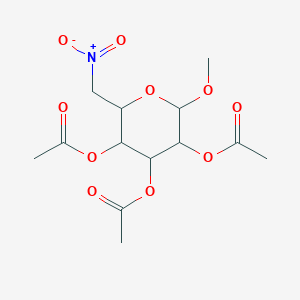
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
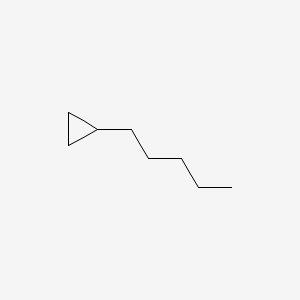
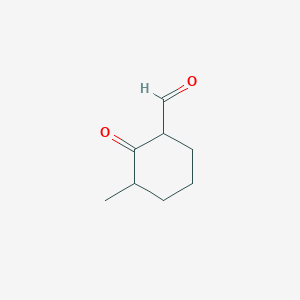
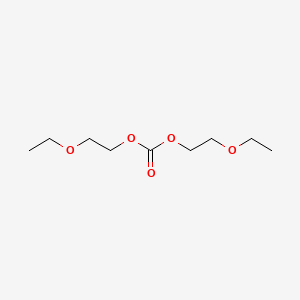

![Cyclopenta[b]pyran](/img/structure/B14749333.png)
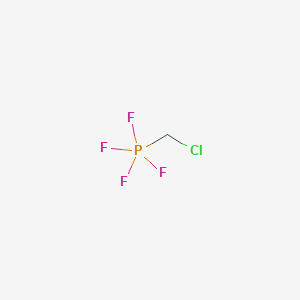
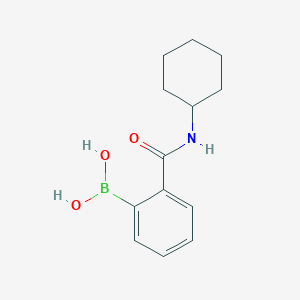
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
